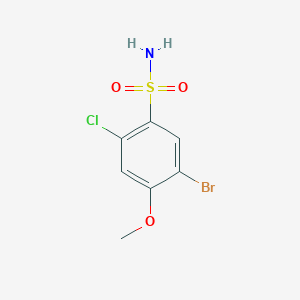

5-Bromo-2-chloro-4-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-chloro-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BCMBS and has a molecular formula of C7H7BrClNO3S. BCMBS is a sulfonamide compound that contains bromine, chlorine, and methoxy groups attached to a benzene ring.

科学的研究の応用

Diabetes Therapy

SGLT2 inhibitors are a new class of diabetes treatment drugs . They remove glucose from the urine by inhibiting the reabsorption of near-curved renal tubular glucose, which reduces blood glucose levels without depending on insulin .

Weight Loss and Blood Pressure Reduction

In addition to their primary function, SGLT2 inhibitors could also reduce body weight and lower blood pressure . This makes them a promising treatment for patients with both diabetes and hypertension .

Industrial Process Scale-Up

The compound has been effectively prepared in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Study of Biomolecule-Ligand Complexes

5-Bromo-2-chloro-4-methoxybenzenesulfonamide can be used in the study of biomolecule:ligand complexes . This can help in understanding the interaction between biomolecules and ligands, which is crucial in drug design .

Inhibitory Effect on α-Glucosidase and α-Amylase

The compound has shown inhibitory effect on α-glucosidase and α-amylase . These enzymes are involved in carbohydrate metabolism, and their inhibition can help in the management of postprandial hyperglycemia in diabetic patients .

作用機序

Target of Action

5-Bromo-2-chloro-4-methoxybenzenesulfonamide is a key intermediate for the synthesis of a family of promising Sodium-Glucose Transporter-2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes. They work by inhibiting the reabsorption of glucose in the kidneys, which leads to the excretion of glucose in the urine .

Mode of Action

It is known that it plays a crucial role in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-2-chloro-4-methoxybenzenesulfonamide are related to its role in the synthesis of SGLT2 inhibitors. These inhibitors affect the renal glucose reabsorption pathway. By inhibiting SGLT2, these drugs reduce the reabsorption of glucose in the kidneys, leading to the excretion of glucose in the urine . This results in a decrease in blood glucose levels, which is beneficial for the treatment of diabetes .

Pharmacokinetics

As a key intermediate in the synthesis of sglt2 inhibitors, its pharmacokinetic properties would significantly influence the bioavailability of the final drug product .

Result of Action

The molecular and cellular effects of 5-Bromo-2-chloro-4-methoxybenzenesulfonamide’s action are primarily seen in its role as a precursor in the synthesis of SGLT2 inhibitors. These inhibitors have been shown to effectively lower blood glucose levels in patients with type 2 diabetes . Additionally, they have been associated with weight loss and a reduction in blood pressure .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-chloro-4-methoxybenzenesulfonamide can be influenced by various environmental factors. These can include the conditions under which the Suzuki–Miyaura cross-coupling reaction takes place , as well as the conditions under which the final SGLT2 inhibitors are administered and metabolized

特性

IUPAC Name |

5-bromo-2-chloro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO3S/c1-13-6-3-5(9)7(2-4(6)8)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXQRWYPWZNORI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-4-methoxybenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[3-[(6-Chloropyridazin-3-yl)methylamino]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2519809.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519811.png)

![1-(benzenesulfonyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]urea](/img/structure/B2519815.png)

![N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519822.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-fluorophenyl)acetamide](/img/structure/B2519825.png)

![Rel-(1R,4S,6R)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2519826.png)

![2-(3-Methylphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2519827.png)